molecular formula C11H7BrO3 B182494 3-Acetyl-6-bromocoumarin CAS No. 2199-93-1

3-Acetyl-6-bromocoumarin

Cat. No. B182494
CAS RN: 2199-93-1
M. Wt: 267.07 g/mol
InChI Key: XFQYOFLFNKCHLG-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromocoumarin is a coumarin derivative that has exhibited potent antioxidant activity, demonstrated at a rate of 56% . It is used as an intermediate for organic synthesis .


Synthesis Analysis

The synthetic routes of 3-(bromoacetyl)coumarin derivatives have been recently developed . They are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .


Molecular Structure Analysis

The molecular formula of 3-Acetyl-6-bromocoumarin is C11H7BrO3 . Its average mass is 267.076 Da and its monoisotopic mass is 265.957855 Da .


Chemical Reactions Analysis

3-(bromoacetyl)coumarins are used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl-6-bromocoumarin include a density of 1.6±0.1 g/cm3, boiling point of 441.3±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 69.9±3.0 kJ/mol, flash point of 220.7±28.7 °C, index of refraction of 1.614, molar refractivity of 56.7±0.3 cm3, and molar volume of 162.5±3.0 cm3 .

Scientific Research Applications

  • Optoelectronic Properties : 3-Acetyl-6-bromocoumarin (ABRC) shows potential in optoelectronic applications due to its semiconductor behavior, making it useful in devices like diodes and sensors. The optoelectronic parameters, including absorbance band edge, mass extinction coefficient, and optical band gap, have been studied in different solvents and concentrations (Kurt et al., 2019).

  • Antiviral Activity : Certain benzimidazole-coumarin conjugates, including those derived from 3-Acetyl-6-bromocoumarin, have shown effectiveness against the hepatitis C virus. Two compounds demonstrated significant antiviral activity, suggesting potential for development as therapeutic agents (Hwu et al., 2008).

  • Vibrational Studies : Infrared and Raman spectroscopic studies of 3-Acetyl-6-bromocoumarin have provided insights into its molecular structure and vibrational characteristics. This information is crucial for understanding the compound's behavior in different applications (Ramoji et al., 2010).

  • Synthesis for Chemical Libraries : The synthesis of functionalized 3-bromocoumarins, a group including 3-Acetyl-6-bromocoumarin, has been achieved through a one-pot process. This approach is valuable for generating large combinatorial chemical libraries based on the coumarin scaffold, useful in drug discovery and other chemical research (Audisio et al., 2010).

  • Anticancer Potential : Coumarin derivatives, including 3-Acetyl-6-bromocoumarin, have shown anti-invasive and antimigrative properties in cancer cells, demonstrating potential as novel anticancer agents. Their efficacy in inhibiting tumor growth in vivo has also been observed (Kempen et al., 2003).

  • Electron Transfer in Antiviral Therapy : Studies on bromocoumarins, including 3-Acetyl-6-bromocoumarin, have explored their role in sensitizing the inactivation of viruses through electron transfer reactions. This research is significant for understanding the antiviral mechanisms of these compounds (Chen et al., 1997).

  • Nonlinear Optical Properties : A theoretical study of 3-Acetyl-6-Bromocoumarin's nonlinear optical properties revealed its potential in optical applications. The study involved calculating linear polarizability and second hyperpolarizability, indicating its usefulness in advanced optical technologies (Castro et al., 2016).

  • Bromodomain Targeting in Epigenetics : Research on bromodomains, epigenetic readers of lysine acetylation, includes studies on bromocoumarins like 3-Acetyl-6-bromocoumarin. These compounds are relevant in understanding chromatin structure regulation and developing therapeutic strategies for diseases linked to aberrant acetylation (Filippakopoulos & Knapp, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

3-(bromoacetyl)coumarin derivatives, including 3-Acetyl-6-bromocoumarin, are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus . They also form the basis of numerous chemosensors used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

properties

IUPAC Name

3-acetyl-6-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7BrO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQYOFLFNKCHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308029
Record name 3-Acetyl-6-bromocoumarin
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Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-6-bromocoumarin

CAS RN

2199-93-1
Record name 3-Acetyl-6-bromocoumarin
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Record name 3-Acetyl-6-bromocoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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